

Endocrine Disruption Potential of Diethyl Cyclohexane-1,2-dicarboxylate: A Comparative Guide

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Compound of Interest

Compound Name: *Diethyl cyclohexane-1,2-dicarboxylate*

Cat. No.: *B158417*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the endocrine disruption potential of **Diethyl cyclohexane-1,2-dicarboxylate** (DECH) against well-studied plasticizers, Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl cyclohexane-1,2-dicarboxylate (DINCH). Due to a significant lack of publicly available data on the endocrine activity of DECH, this guide focuses on presenting the available information for DEHP and DINCH as critical benchmarks for future research and evaluation of DECH.

Comparative Analysis of In Vitro Endocrine Disruption Potential

The endocrine-disrupting potential of a compound is typically assessed through a battery of in vitro assays targeting key points in the endocrine system, including estrogenic, androgenic, and thyroid hormone pathways, as well as steroidogenesis.

Estrogenic Activity

Estrogenic activity is commonly evaluated using reporter gene assays in cell lines like MCF-7 or T-47D, which express the estrogen receptor (ER). The E-Screen assay, which measures the proliferation of MCF-7 cells in response to estrogenic compounds, is also widely used.

Table 1: Comparison of Estrogenic Activity

Compound	Assay	Cell Line	Endpoint	Result
Diethyl cyclohexane-1,2- dicarboxylate (DECH)	Yeast Screen	Saccharomyces cerevisiae	β -galactosidase activity	Extremely weak estrogenic activity reported[1]
Di(2-ethylhexyl) phthalate (DEHP)	E-Screen	MCF-7	Cell Proliferation	Moderately induced MCF-7 cell proliferation[2]
Reporter Gene Assay	HeLa 9903	Luciferase Activity	No significant estrogenic activity observed[3]	
Diisonyl cyclohexane-1,2- dicarboxylate (DINCH)	E-Screen	MCF-7	Cell Proliferation	No estrogenic or anti-estrogenic activity observed[2][4]
Reporter Gene Assay	ER α -HEK, ER β - HEK	Reporter Gene Activity	Did not induce or inhibit ER α or ER β activity[4]	

Androgenic Activity

Androgenic and anti-androgenic activities are assessed using reporter gene assays in cell lines such as MDA-kb2, which are responsive to androgens. These assays measure the ability of a chemical to activate or inhibit the androgen receptor (AR).

Table 2: Comparison of Androgenic Activity

Compound	Assay	Cell Line	Endpoint	Result
Diethyl cyclohexane-1,2- dicarboxylate (DECH)	-	-	-	No data available
Di(2-ethylhexyl) phthalate (DEHP)	AR Gene Reporter Assay	MDA-kb2	Luciferase Activity	No androgenic or anti-androgenic activity observed[2][4]
AR Transactivation Assay	MDA-MB453	Luciferase Activity	Metabolites (VI and IX) showed anti-androgenic activity, but DEHP and MEHP did not[5]	
Diisonyl cyclohexane-1,2- dicarboxylate (DINCH)	AR Gene Reporter Assay	MDA-kb2	Luciferase Activity	No androgenic or anti-androgenic activity observed[2][4]
Reporter Gene Assay	MDA-kb2	Reporter Gene Activity	Did not induce or inhibit AR activity[4]	

Steroidogenesis Disruption

The H295R steroidogenesis assay is a key *in vitro* method for identifying chemicals that affect the production of steroid hormones, such as estradiol and testosterone.

Table 3: Comparison of Effects on Steroidogenesis

Compound	Assay	Cell Line	Endpoint	Result
Diethyl cyclohexane-1,2- dicarboxylate (DECH)	-	-	-	No data available
Di(2-ethylhexyl) phthalate (DEHP)	H295R Steroidogenesis Assay	H295R	Estradiol & Testosterone Production	Increased estradiol production; weaker, less relevant increase in testosterone production[4]
Diisononyl cyclohexane-1,2- dicarboxylate (DINCH)	H295R Steroidogenesis Assay	H295R	Estradiol & Testosterone Production	Induced a statistically significant increase in estradiol production[4]

Thyroid Hormone System Disruption

Disruption of the thyroid hormone system can be assessed through various in vitro and in silico methods, including binding assays to thyroid hormone receptors (TRs) and transport proteins.

Table 4: Comparison of Thyroid Hormone System Disruption Potential

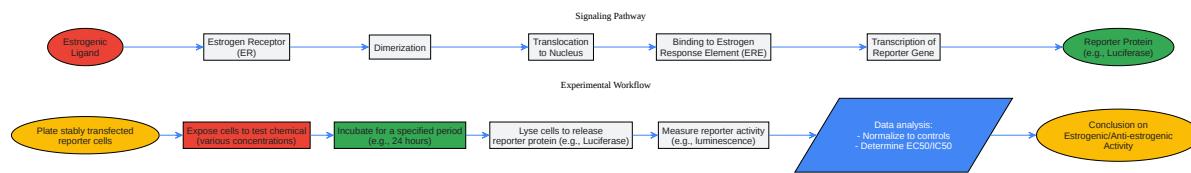
Compound	Method	Target	Finding
Diethyl cyclohexane-1,2-dicarboxylate (DECH)	-	-	No data available
Di(2-ethylhexyl) phthalate (DEHP)	In silico molecular docking	Thyroid Hormone Receptor α (TR α)	Binding energy comparable to the native ligand T3, suggesting potential for thyroid disruption ^[6]
In vivo and in vitro studies	Multiple endpoints		Can damage thyroid tissue and disrupt function through various mechanisms ^{[7][8][9]} [10]
Diisobutyl cyclohexane-1,2-dicarboxylate (DINCH)	In silico molecular docking	Thyroid Hormone Receptor α (TR α)	Higher binding energy than the native ligand T3, suggesting a higher potential for thyroid dysfunction compared to DEHP ^[6]
In vivo studies	Thyroid weight and histology		Caused a significant increase in the weight of the liver and thyroid, and hyperplasia/hypertrophy of the thyroid follicles in rats ^[6]

Experimental Protocols

Detailed methodologies for the key in vitro assays are described below, based on OECD Test Guidelines.

Estrogen Receptor Transactivation Assay (OECD TG 455)

This assay identifies substances that can act as agonists or antagonists to the estrogen receptor alpha (ER α).



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Figure 1: Workflow and signaling pathway of the Estrogen Receptor Transactivation Assay.

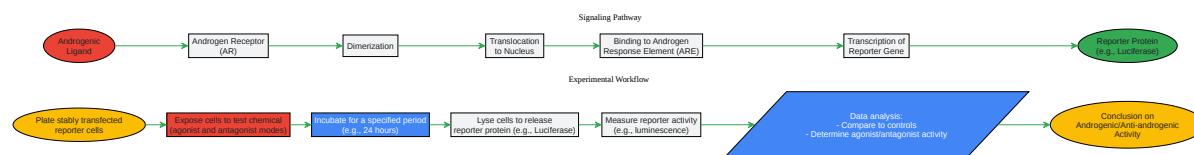
Methodology:

- Cell Culture: Stably transfected cells containing the human ER α and a reporter gene (e.g., luciferase) are cultured in appropriate media.
- Exposure: Cells are plated in multi-well plates and exposed to a range of concentrations of the test chemical, along with positive (17 β -estradiol) and negative (solvent) controls.
- Incubation: The plates are incubated for a defined period (e.g., 24 hours) to allow for receptor binding, transactivation, and reporter gene expression.

- Lysis and Measurement: Cells are lysed, and the activity of the reporter protein is measured (e.g., luminescence for luciferase).
- Data Analysis: The response is normalized to controls, and concentration-response curves are generated to determine the EC50 (agonists) or IC50 (antagonists).

Androgen Receptor Transactivation Assay (OECD TG 458)

This assay is designed to detect substances that can bind to and activate or inhibit the androgen receptor.



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Figure 2: Workflow and signaling pathway of the Androgen Receptor Transactivation Assay.

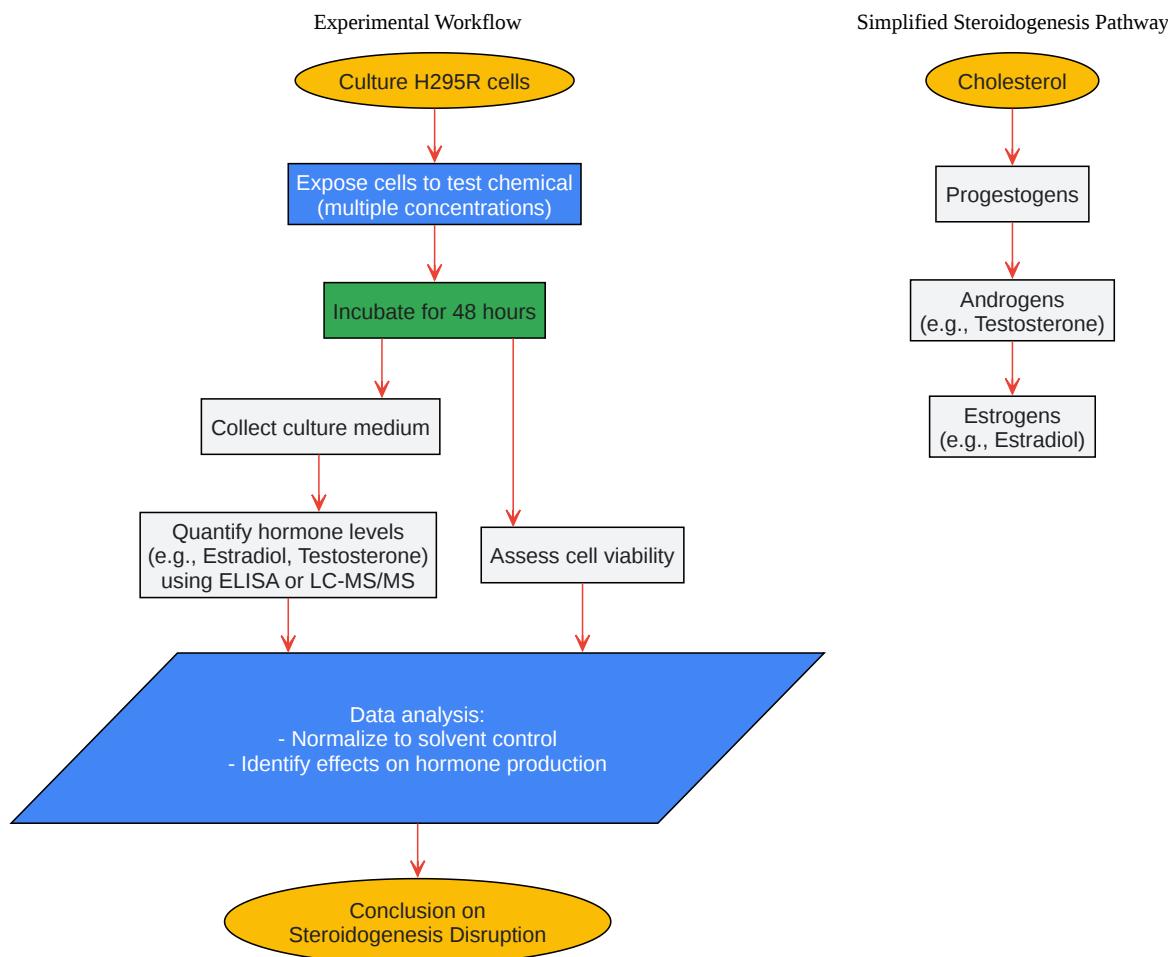
Methodology:

- Cell Culture: Cells stably expressing the human androgen receptor and a corresponding reporter gene are maintained in appropriate culture conditions.

- **Exposure:** For agonist testing, cells are exposed to various concentrations of the test chemical. For antagonist testing, cells are co-exposed to the test chemical and a fixed concentration of a reference androgen (e.g., dihydrotestosterone).
- **Incubation:** Plates are incubated for a set duration (e.g., 24 hours).
- **Measurement:** Following incubation, cell lysis and measurement of reporter gene activity are performed.
- **Data Analysis:** Results are compared to positive and negative controls to determine the androgenic or anti-androgenic potential of the test substance.

H295R Steroidogenesis Assay (OECD TG 456)

This assay assesses the effects of chemicals on the production of steroid hormones, including androgens and estrogens.

[Click to download full resolution via product page](#)**Figure 3:** Workflow and simplified pathway of the H295R Steroidogenesis Assay.

Methodology:

- Cell Culture: Human H295R adrenocortical carcinoma cells are cultured in multi-well plates.
- Exposure: Cells are exposed to a range of concentrations of the test chemical for 48 hours. Positive (e.g., forskolin) and negative (solvent) controls are included.
- Hormone Measurement: After exposure, the culture medium is collected, and the concentrations of testosterone and estradiol are measured using methods like ELISA or LC-MS/MS.
- Cell Viability: Cell viability is assessed to distinguish specific effects on steroidogenesis from general cytotoxicity.
- Data Analysis: Hormone concentrations are normalized to the solvent control to determine if the test chemical significantly alters steroid hormone production.

Conclusion and Future Directions

The available data on the endocrine disruption potential of **Diethyl cyclohexane-1,2-dicarboxylate** is extremely limited, with only a single, older study suggesting very weak estrogenic activity. There is a clear and urgent need for comprehensive in vitro studies to evaluate its potential effects on the estrogenic, androgenic, and thyroid pathways, as well as on steroidogenesis, following established OECD guidelines.

In contrast, there is a substantial body of evidence on the endocrine-disrupting properties of DEHP, which has been shown to possess estrogenic activity and the ability to disrupt steroidogenesis and thyroid function. The alternative plasticizer DINCH appears to have a more favorable in vitro profile regarding estrogenic and androgenic activity but has demonstrated the potential to disrupt steroidogenesis and the thyroid system.

For researchers and drug development professionals considering the use of **Diethyl cyclohexane-1,2-dicarboxylate**, it is crucial to recognize the current data gap. Further investigation is imperative to ensure its safety and to provide a robust comparison with other plasticizers. The experimental protocols and comparative data presented in this guide offer a framework for such future evaluations.

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